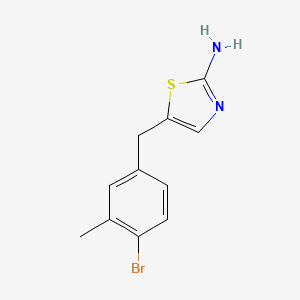5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC16407790
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrN2S |
|---|---|
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | 5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H11BrN2S/c1-7-4-8(2-3-10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14) |
| Standard InChI Key | MKPZTTCGGVDYQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CC2=CN=C(S2)N)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The molecule comprises a thiazole ring substituted at the 5-position with a 4-bromo-3-methylbenzyl group and at the 2-position with an amine group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Molecular Data and Nomenclature
The compound’s molecular formula is C₁₁H₁₁BrN₂S, with a molecular weight of 283.19 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(4-bromo-3-methylbenzyl)-1,3-thiazol-2-amine |
| InChI | InChI=1S/C11H11BrN2S/c1-7-... |
| InChI Key | MKPZTTCGGVDYQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CC2=CN=C(S2)N)Br |
The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, while the methyl group at the meta position contributes to lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine typically involves a multi-step process starting with 4-bromo-3-methylbenzyl chloride and thiosemicarbazide. The reaction proceeds under basic conditions, often in polar solvents such as ethanol or methanol, with elevated temperatures (60–80°C) to facilitate cyclization.
-
Nucleophilic Substitution: The benzyl chloride reacts with thiosemicarbazide, forming a thiosemicarbazone intermediate.
-
Cyclization: Intramolecular dehydration under basic conditions yields the thiazole ring.
-
Purification: The crude product is purified via recrystallization or chromatography to achieve >95% purity.
Reaction Mechanisms and Reagents
The compound participates in reactions typical of aromatic amines and thiazoles, including:
-
Alkylation/Acylation: The amine group undergoes nucleophilic substitution with alkyl halides or acyl chlorides.
-
Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to specific positions on the benzyl ring.
-
Metal-Catalyzed Couplings: Suzuki-Miyaura cross-coupling reactions enable modification of the brominated aromatic ring.
Physicochemical Properties
Physical Characteristics
-
Appearance: White amorphous solid.
-
Melting Point: 176–177°C.
-
Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (e.g., DMSO, ethanol).
Stability and Reactivity
The compound is stable under ambient conditions but degrades under strong acidic or basic environments. Its photostability remains uncharacterized, necessitating storage in opaque containers.
Applications and Future Research Directions
Pharmaceutical Development
The compound’s dual functionality (amine and thiazole) positions it as a versatile scaffold for designing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Structure-activity relationship (SAR) studies could optimize its potency and selectivity.
Industrial Synthesis
Scalable production methods, such as continuous flow reactors, could enhance yield and reduce costs. Catalytic systems (e.g., iron phthalocyanine) may improve reaction efficiency for industrial applications.
Unexplored Avenues
-
Toxicological Profiling: In vivo studies to assess safety and pharmacokinetics.
-
Target Identification: Proteomic screens to identify novel biological targets.
-
Formulation Strategies: Development of nano-carriers to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume